
4-Methyl-2-(piperazine-1-sulfonyl)phenol
Vue d'ensemble
Description
4-Methyl-2-(piperazine-1-sulfonyl)phenol is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.32 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H16N2O3S . More detailed structural analysis may require specific experimental techniques such as X-ray diffraction .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It has a predicted boiling point of 438.72° C at 760 mmHg, a predicted density of 1.31 g/cm3, and a predicted refractive index of n20D 1.59 .Applications De Recherche Scientifique
Antibacterial Activities
Compounds containing the 4-Methyl-2-(piperazine-1-sulfonyl)phenol structure have been investigated for their antibacterial activities. Wu Qi (2014) synthesized a series of novel piperazine derivatives and found that some of these compounds exhibited significant antibacterial activities against various pathogens such as G. zeae, C. mandshurica, and F. oxysporum Wu Qi (2014).
Anticancer Evaluation
In the field of cancer research, compounds with the this compound moiety have been evaluated for their potential anticancer properties. Kostyantyn Turov (2020) found that certain compounds with a piperazine substituent exhibited effective anticancer activities in vitro on a variety of cancer cell lines Kostyantyn Turov (2020).
Adenosine Receptor Antagonism
The molecule has also been studied for its role in adenosine receptor antagonism. T. Borrmann et al. (2009) designed and synthesized a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, identifying potent A2B adenosine receptor antagonists with subnanomolar affinity and high selectivity T. Borrmann et al. (2009).
Antioxidant Activity
The antioxidant potential of derivatives of this compound has been explored. S. Y. Prabawati (2016) synthesized 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazin and demonstrated its potential as an antioxidant S. Y. Prabawati (2016).
Synthesis and Characterization Studies
Significant research has been conducted on the synthesis and characterization of compounds containing this compound. For instance, S. Naveen et al. (2007) synthesized and characterized the structure of 1-benzhydryl-4-methanesulfonyl-piperazine, providing insight into its crystallographic properties S. Naveen et al. (2007).
Serotonin Receptor Antagonists
Compounds with this compound have been investigated as serotonin receptor antagonists. Juhee Yoon et al. (2008) prepared and evaluated a series of compounds as 5-HT(7) receptor antagonists, demonstrating the potential for treating neurological disorders Juhee Yoon et al. (2008).
Propriétés
IUPAC Name |
4-methyl-2-piperazin-1-ylsulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-9-2-3-10(14)11(8-9)17(15,16)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSVHRIIJXZSQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)S(=O)(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


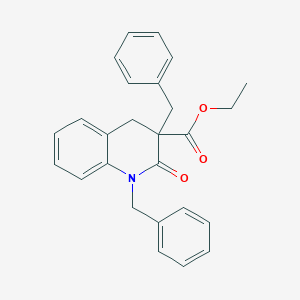
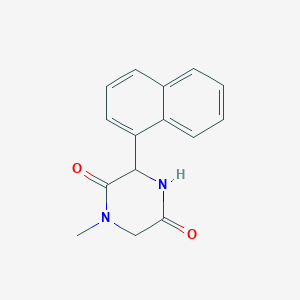
![((2,5-Dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1420156.png)
![[2-(4-Methoxyphenyl)indolizin-3-yl]methanamine](/img/structure/B1420157.png)
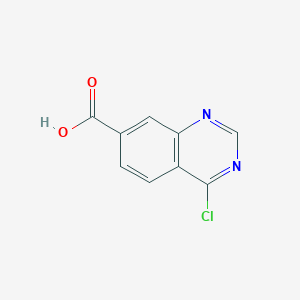

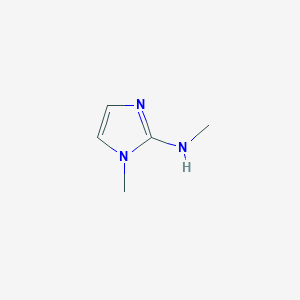
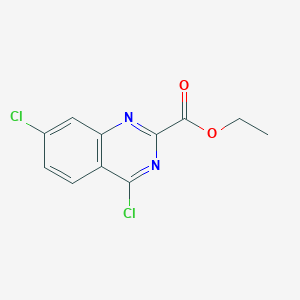


![[2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine](/img/structure/B1420172.png)
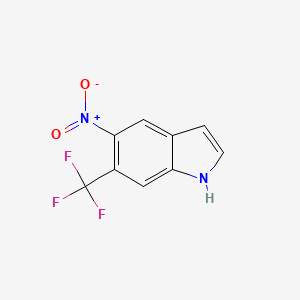

![5-[(2-Chloro-6-fluorobenzyl)oxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde](/img/structure/B1420177.png)
